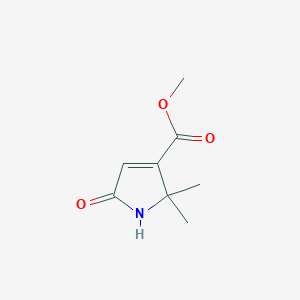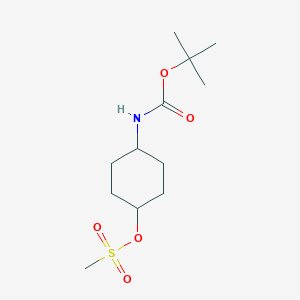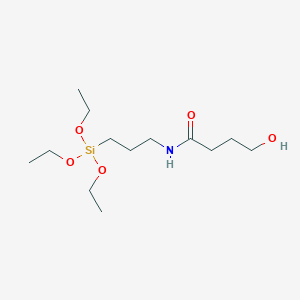
4-Amino-3-hydroxyisoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-hydroxyisoindolin-1-one is a chemical compound with the molecular formula C8H8N2O2 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
A small library of 3-hydroxyisoindolin-1-ones, including 4-Amino-3-hydroxyisoindolin-1-one, has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .Molecular Structure Analysis
The molecular structure of 4-Amino-3-hydroxyisoindolin-1-one can be analyzed using various tools such as a structural formula editor and a 3D model viewer . The structural formula editor is surrounded by three toolbars which contain the tools you can use in the editor . Once you’ve drawn a molecule, you can click the 2D to 3D button to convert the molecule into a 3D model which is then displayed in the viewer .Chemical Reactions Analysis
The primary mechanism of action of 4-Amino-3-hydroxyisoindolin-1-one is similar to that for all aminoglycosides . It binds to bacterial 30S ribosomal subunits and interferes with mRNA binding and tRNA acceptor sites, interfering with bacterial growth . This leads to disruption of normal protein synthesis and production of non-functional or toxic peptides .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-3-hydroxyisoindolin-1-one can be found in various databases . These properties include its molecular weight, melting point, boiling point, density, and more .Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-3-hydroxy-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3,8,12H,9H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDKDZFQTDATET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(NC2=O)O)C(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-hydroxyisoindolin-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B62156.png)



![2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid](/img/structure/B62164.png)

![2-Hydroxy-2-[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B62168.png)


